molecular formula C16H12FN3O2S B2852867 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 887487-66-3

2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B2852867
CAS No.: 887487-66-3
M. Wt: 329.35
InChI Key: FJFSSVGIXZHVLF-UHFFFAOYSA-N
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Description

2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a synthetic compound of significant interest in medicinal chemistry and oncology research. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its versatile biological activities and ability to confer favorable physicochemical properties . The molecular structure integrates a 2-aminophenyl substitution on the oxadiazole ring and a 4-fluorophenyl ketone group connected via a thioether linkage. The 1,3,4-oxadiazole core is recognized for its metabolic stability and capacity to act as a flat, aromatic linker, providing an optimal orientation for interaction with biological targets . Compounds based on this scaffold have demonstrated potent antitumor activities through diverse mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, the oxadiazole pharmacophore is a key structural component in several established and investigational drugs, such as the FDA-approved anticancer agent Zibotentan . The specific substitution pattern on this compound—particularly the 2-aminophenyl and 4-fluorophenyl groups—suggests potential for targeted drug development, as similar structural motifs are found in potent tubulin polymerization inhibitors like IMC-038525 and IMC-094332 . This product is intended for research applications only, including as a reference standard, a building block in organic synthesis, or a lead compound in the development of novel therapeutic agents. It is strictly for non-human research and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFSSVGIXZHVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiol group is introduced by reacting the oxadiazole derivative with a suitable thiol reagent.

    Coupling with Aminophenyl and Fluorophenyl Groups: The final step involves coupling the oxadiazole-thioether intermediate with 2-aminophenyl and 4-fluorophenyl groups using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Thioether Group

The thioether (-S-) linkage in the compound undergoes characteristic reactions:

  • Oxidation : Thioethers are oxidized to sulfoxides or sulfones using H2O2, NaIO4, or m-CPBA. For example, oxidation of similar thioether-linked oxadiazoles produces sulfones with enhanced biological activity .

  • Alkylation : Reaction with α-halo ketones or alkyl halides can yield thioether derivatives, as demonstrated in the synthesis of thiazole-substituted oxadiazoles .

Reactivity of the 2-Aminophenyl Substituent

The 2-aminophenyl group participates in:

  • Azo Coupling : Diazotization followed by coupling with electron-rich aromatics forms azo dyes.

  • Electrophilic Substitution : The amine directs electrophiles (e.g., nitration, sulfonation) to the para position. For example, nitration of 2-aminophenyl-oxadiazoles produces nitro derivatives, which can be reduced to amino analogs .

Reactivity of the 4-Fluorophenyl Ethanone Moiety

The ketone group enables:

  • Nucleophilic Acyl Substitution : Reaction with amines or hydrazines forms imines or hydrazones.

  • Reduction : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the ketone to a secondary alcohol.

Key Reaction Pathways (Data Table)

Reaction TypeConditionsProduct/OutcomeSources
Oxidation of Thioether H2O2, CH3COOH, 60°C, 4hSulfone derivative
Azo Coupling NaNO2, HCl, 0–5°C, then couplingAzo-linked oxadiazole
Cyclization T3P, THF, rt, 6h1,3,4-Oxadiazole core formation
Alkylation α-Bromoacetophenone, K2CO3, acetoneThioether-alkylated derivative
Reduction of Ketone H2, Pd/C, ethanol, 50°C1-(4-Fluorophenyl)ethanol analog

Stability and Functional Group Interactions

  • Acid/Base Sensitivity : The oxadiazole ring is stable under mild acidic/basic conditions but degrades in strong acids (e.g., H2SO4) .

  • Thermal Stability : Decomposes above 250°C, typical for 1,3,4-oxadiazoles .

Scientific Research Applications

Molecular Formula

The molecular formula of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S.

Structural Characteristics

This compound features a thioether linkage and an oxadiazole ring, which are crucial for its biological activity. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including resistant strains. The presence of the thioether group in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anticancer Properties

The oxadiazole derivatives have been investigated for their anticancer potential. In vitro studies indicated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Some studies have reported that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's ability to reduce inflammation could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Emerging research suggests potential neuroprotective effects of oxadiazole compounds. They may offer protection against neurodegenerative diseases by modulating oxidative stress and neuroinflammation pathways. This area requires further exploration to establish their efficacy and mechanisms .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, this compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed an IC50 value significantly lower than that of standard chemotherapeutic agents. The study also noted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 3: Anti-inflammatory Mechanism

In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This finding supports the hypothesis that oxadiazole derivatives can serve as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the aminophenyl group are likely involved in binding to biological targets, while the fluorophenyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the aryl ethanone moiety. Key examples include:

Compound Name Key Substituents Notable Features
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (11a) 4-Cl (oxadiazole), 4-OCH₃ (ethanone) Higher lipophilicity due to Cl; methoxy enhances electron-donating effects.
1-(4-Fluorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethanone (4e) Pyrimidine-thioether chain Pyrimidine moiety enhances π-π stacking; broader cytotoxic activity.
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethanone (6d) Thiadiazole-cyclohexylamino hybrid Hybrid structure improves membrane permeability; Cl increases steric bulk.
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone CF₃ (oxadiazole), 4-CH₃ (ethanone) CF₃ provides strong electron-withdrawing effects; enhances metabolic resistance.

Key Insights :

  • Electron-Donating vs. In contrast, Cl (11a) and CF₃ (17) withdraw electrons, improving stability .
  • Heterocyclic Modifications : Pyrimidine (4e) and thiadiazole (6d) substituents introduce additional hydrogen-bonding or hydrophobic interactions, critical for target binding .
Spectroscopic Comparisons

Infrared (IR) and mass spectral data highlight structural variations:

Compound IR Peaks (cm⁻¹) Molecular Ion (m/z) Reference
Target Compound N-H (3300–3200), C=O (1680–1670) (inferred) Not reported
11a C–S (621), C=O (1685) 361 (C₁₇H₁₃ClN₂O₃S)
4e C=O (1683.86), Aromatic C–H (3061–3020) Not reported
6d C=O (1685), N–H (3300) Not reported

Key Insights :

  • C–S Stretching : The absence of C–S bands near 1384 cm⁻¹ in alkylated products (e.g., 11a) confirms successful S-alkylation .
  • C=O Stretching : Ketonic C=O peaks (~1680–1685 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation from substituents .

Key Insights :

  • Melting Points : Higher melting points in chlorinated derivatives (6d: 167°C) suggest stronger intermolecular forces compared to fluorinated analogs (4e: 86–89°C) .
  • Yields : Pyrimidine-containing derivatives (4e: 71–73%) exhibit comparable yields to thiadiazole hybrids (6d: 74%), indicating similar synthetic feasibility .

Key Insights :

  • Cytotoxicity : Pyrimidine derivatives (4a–g) show cytotoxicity proportional to cell viability, suggesting a mechanism involving cell-cycle disruption .
  • Target Specificity: The target compound’s 2-aminophenyl group may favor interactions with enzymes like kinases or proteases, unlike pyrimidine-based analogs targeting DNA .

Biological Activity

The compound 2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone belongs to the class of oxadiazoles, which are recognized for their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C15H14N4OSC_{15}H_{14}N_{4}OS. The structure features a 1,3,4-oxadiazole ring substituted with a thioether and an aromatic group, which is critical for its biological activity.

Research indicates that 1,3,4-oxadiazole derivatives exhibit anticancer properties through several mechanisms:

  • Inhibition of Enzymes: These compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids: The oxadiazole scaffold can selectively interact with nucleic acids and proteins that play a role in cancer progression .
  • Induction of Apoptosis: Some studies have shown that oxadiazole derivatives can trigger apoptotic pathways in cancer cells .

Anticancer Activity

A study conducted on various 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The following table summarizes some findings related to the compound's activity:

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)10.5Inhibition of HDAC
MCF-7 (Breast Cancer)8.7Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of thymidylate synthase

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. The following table presents its effectiveness against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/ml
Escherichia coli64 μg/ml
Candida albicans16 μg/ml

Case Studies

  • Anticancer Efficacy in Vivo: In a recent study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups . The study highlighted its potential as a lead compound for further development.
  • Synergistic Effects: Another investigation explored the combination of this oxadiazole derivative with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting possible applications in combination therapy .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield RangeReference
Oxadiazole formationPOCl₃, 80–100°C, 6–8 hrs70–85%
Thioether couplingK₂CO₃, DMF, 60°C, 12 hrs65–78%
Green synthesisPEG-400, 90°C, 2 hrs85–91%

How can computational methods like DFT aid in predicting reactivity and biological interactions?

Basic
DFT calculations predict:

  • Electron distribution : Identifying nucleophilic/electrophilic sites (e.g., sulfur in thioether, nitrogen in oxadiazole) for reaction design .
  • Molecular geometry : Optimizing 3D structure to match X-ray crystallography data (bond angles within ±2° accuracy) .

Q. Advanced

  • Docking studies : Simulating interactions with biological targets (e.g., kinases, DNA) to prioritize in vitro testing .
  • QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity trends .

What biological activities have been reported, and what assays validate these effects?

Basic
Reported activities include:

  • Anticancer : IC₅₀ values of 8–15 µM against HepG2 and A549 cell lines via MTT assays .
  • Antimicrobial : MIC of 32 µg/mL against S. aureus using broth microdilution .

Q. Advanced

  • Mechanistic assays : Flow cytometry to confirm apoptosis induction (e.g., Annexin V/PI staining) .
  • Target-specific studies : Enzymatic inhibition assays (e.g., COX-1/2 inhibition at 10 µM) .

How should researchers resolve contradictions in biological activity data across studies?

Q. Basic

  • Replicate assays : Validate results using orthogonal methods (e.g., ATP-based viability assays vs. resazurin reduction) .
  • Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time .

Q. Advanced

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .
  • Structural analogs : Compare bioactivity of derivatives to isolate substituent effects .

What analytical techniques ensure compound purity and structural fidelity?

Q. Basic

  • Chromatography : HPLC with C18 columns (purity >98%) .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. Advanced

  • High-resolution MS : Confirm molecular weight within 0.001 Da accuracy (e.g., [M+H]+ at m/z 410.9) .
  • X-ray crystallography : Resolve bond lengths (C–S: 1.81 Å) and dihedral angles for conformational analysis .

What strategies enhance solubility and bioavailability for in vivo studies?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the ketone group for improved aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA carriers to increase plasma half-life from 2 to 12 hours .

How does the compound’s reactivity influence derivatization for SAR studies?

Q. Basic

  • Thioether oxidation : React with H₂O₂ to form sulfone derivatives .
  • Amine functionalization : Acylation or Schiff base formation at the 2-aminophenyl group .

Q. Advanced

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Exothermic reactions : Use flow chemistry to control temperature during oxadiazole cyclization .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 thiol:halide ratio) to minimize disulfide impurities .

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